molecular formula C6H7NO B7861773 2-[(3E)-oxolan-3-ylidene]acetonitrile

2-[(3E)-oxolan-3-ylidene]acetonitrile

Cat. No.: B7861773
M. Wt: 109.13 g/mol
InChI Key: RDWWMQDCKZIDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3E)-Oxolan-3-ylidene]acetonitrile is an organic compound with the molecular formula C6H7NO and a molecular weight of 109.13 g/mol It is a nitrile derivative featuring an oxolane ring, which is a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3E)-oxolan-3-ylidene]acetonitrile typically involves the reaction of oxolane derivatives with acetonitrile under specific conditions. One common method includes the use of a base such as sodium carbonate (Na2CO3) and a solvent like hexafluoroisopropanol (HFIP) at room temperature . The reaction proceeds through a cyclization mechanism, forming the desired oxolane ring with the nitrile group attached.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-[(3E)-Oxolan-3-ylidene]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-[(3E)-Oxolan-3-ylidene]acetonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(3E)-oxolan-3-ylidene]acetonitrile involves its interaction with molecular targets through its nitrile and oxolane functional groups. These interactions can lead to the formation of covalent or non-covalent bonds with enzymes, receptors, or other biomolecules, thereby modulating their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Uniqueness: 2-[(3E)-Oxolan-3-ylidene]acetonitrile is unique due to its specific oxolane ring structure and the position of the nitrile group. This configuration imparts distinct chemical reactivity and potential for diverse applications compared to other nitrile derivatives.

Properties

IUPAC Name

2-(oxolan-3-ylidene)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-3-1-6-2-4-8-5-6/h1H,2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWWMQDCKZIDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.